molecular formula C5H5BrOS B3081600 3-Bromo-4-methoxythiophene CAS No. 110545-69-2

3-Bromo-4-methoxythiophene

Cat. No.: B3081600
CAS No.: 110545-69-2
M. Wt: 193.06 g/mol
InChI Key: QEZGHSDUCNIDFZ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxythiophene is a functionalized thiophene derivative that contains both an electron-withdrawing bromine atom and an electron-donating methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methoxythiophene can be synthesized through several methods. One common approach involves the reaction between 3,3’-dibromothiophene and sodium methylate in methanol, in the presence of potassium iodide and copper oxide as catalysts . This reaction yields this compound as a major product under mild conditions with an acceptable yield.

Another method involves the aromatic nucleophilic substitution of 3-bromothiophene with an alcoholate anion, catalyzed by copper(I) halide . This method allows for the preparation of various alkoxythiophene derivatives, including this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxythiophene is unique due to the presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom. This combination imparts distinct electronic properties to the compound, making it a valuable building block for the synthesis of advanced materials and functional polymers .

Biological Activity

3-Bromo-4-methoxythiophene is a functionalized thiophene derivative notable for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, characterized by the presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group, enhances its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H6_{6}BrOS, with a molecular weight of approximately 205.09 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

PropertyValue
Molecular FormulaC7_{7}H6_{6}BrOS
Molecular Weight205.09 g/mol
Boiling PointNot specified
Melting PointNot specified

Biological Activity

Research has indicated that derivatives of this compound may exhibit significant biological activities, particularly:

1. Antimicrobial Activity
Studies suggest that the compound may possess antimicrobial properties. For instance, its derivatives have been evaluated for their effectiveness against various bacterial strains, with some showing promising results in inhibiting growth at low concentrations .

2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that certain thiophene derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of specific cellular pathways .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interactions with biomolecules, potentially modulating enzyme activity or receptor binding. This interaction is crucial for understanding its therapeutic potential .

Case Studies

Several case studies have explored the biological implications of thiophene derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) below 10 µg/mL for some strains .
  • Anticancer Activity Assessment : Another study focused on the anticancer properties of thiophene derivatives in human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Research Findings

Recent research findings suggest that:

  • Structure-Activity Relationship (SAR) : The presence and position of substituents on the thiophene ring significantly influence biological activity. For example, the combination of bromine and methoxy groups enhances both reactivity and biological efficacy .
  • Pharmacological Applications : Ongoing research aims to explore the use of this compound as a precursor for pharmaceutical compounds, particularly in developing new antimicrobial and anticancer drugs .

Properties

IUPAC Name

3-bromo-4-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-5-3-8-2-4(5)6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZGHSDUCNIDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311426
Record name 3-Bromo-4-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110545-69-2
Record name 3-Bromo-4-methoxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110545-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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